molecular formula C7H8N2O2 B7841276 3-(Pyridazin-4-yl)propanoic acid

3-(Pyridazin-4-yl)propanoic acid

カタログ番号: B7841276
分子量: 152.15 g/mol
InChIキー: SMLDKRRBBREHJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Pyridazin-4-yl)propanoic acid is a chemical compound that belongs to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic organic compounds containing two adjacent nitrogen atoms in a six-membered ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyridazine derivatives as starting materials.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Scale-Up: Industrial production involves scaling up the laboratory synthesis methods to produce larger quantities of the compound.

  • Purification: The compound is purified using techniques such as recrystallization, distillation, or chromatography to achieve the required purity levels for industrial applications.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the pyridazine ring.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reducing Agents: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substituents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Reduction can produce amines and alcohols.

  • Substitution Products: Substitution reactions can result in the formation of halogenated derivatives and other functionalized compounds.

科学的研究の応用

Medicinal Chemistry

1.1 Kynurenine 3-Monooxygenase Inhibitors

One of the prominent applications of 3-(Pyridazin-4-yl)propanoic acid is in the development of kynurenine 3-monooxygenase (KMO) inhibitors. KMO plays a significant role in the kynurenine pathway, which is implicated in several neurodegenerative diseases and psychiatric disorders. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against KMO, making them potential candidates for treating conditions like depression and Alzheimer's disease. For instance, a series of compounds including pyridazine derivatives were synthesized and evaluated for their inhibitory effects on KMO, demonstrating promising results in reducing neuroinflammation and restoring neurotransmitter balance .

1.2 Anti-Tuberculosis Activity

Research has also indicated that compounds related to this compound exhibit anti-tuberculosis properties. Specific derivatives have been designed to target the cell wall biosynthesis pathway of Mycobacterium tuberculosis. The presence of the pyridazine moiety enhances the binding affinity to biological targets, thereby increasing the efficacy of these compounds against tuberculosis .

Biochemical Research

2.1 Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with various enzymes involved in metabolic pathways. The structure-activity relationship (SAR) studies conducted on this compound derivatives have provided insights into how modifications can enhance or diminish enzyme inhibition. This information is crucial for designing more effective inhibitors for therapeutic applications .

2.2 Molecular Docking Studies

Molecular docking studies involving this compound have been conducted to predict its binding affinity and orientation within active sites of target proteins. These computational approaches aid in understanding the mechanism of action at a molecular level and facilitate the rational design of new derivatives with improved pharmacological profiles .

Data Summary Table

Application AreaDescriptionKey Findings
KMO InhibitionDevelopment of inhibitors for neurodegenerative diseasesPromising results in reducing neuroinflammation
Anti-Tuberculosis ActivityTargeting Mycobacterium tuberculosisEnhanced binding affinity leads to increased efficacy
Enzyme Inhibition StudiesInvestigating interactions with metabolic enzymesInsights into SAR for effective inhibitor design
Molecular DockingPredicting binding affinities to target proteinsFacilitates rational drug design

Case Studies

Case Study 1: KMO Inhibitors Development
A study focused on synthesizing various pyridazine derivatives showed that specific modifications led to enhanced inhibitory effects against KMO, demonstrating potential therapeutic benefits for mental health disorders .

Case Study 2: Anti-Tuberculosis Research
In a comprehensive evaluation of pyridazine-based compounds, researchers identified several candidates with significant anti-tuberculosis activity, paving the way for new treatments against resistant strains of M. tuberculosis .

作用機序

The mechanism by which 3-(Pyridazin-4-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

類似化合物との比較

  • Pyridazinone Derivatives: These compounds share the pyridazine ring structure and exhibit similar biological activities.

  • Pyrazolo[1,5-a]pyridin-3-yl Pyridazin-3-ones: These compounds are structurally related and have been studied for their pharmacological properties.

Uniqueness: 3-(Pyridazin-4-yl)propanoic acid stands out due to its specific functional groups and potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.

生物活性

3-(Pyridazin-4-yl)propanoic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article provides an overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a pyridazine ring, which is known for its diverse pharmacological properties. The presence of the propanoic acid moiety enhances its biological interactions, making it a subject of interest in medicinal chemistry.

Biological Activities

1. Anti-inflammatory Activity

Research has shown that derivatives of pyridazine compounds can exhibit significant anti-inflammatory effects. For instance, studies on similar compounds indicate that they can inhibit the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in human peripheral blood mononuclear cells (PBMCs). In particular:

  • Compounds with pyridazine moieties demonstrated a reduction in TNF-α and IFN-γ levels by approximately 44-79% at high concentrations .
  • The production of IL-10, an anti-inflammatory cytokine, was notably increased in certain derivatives, suggesting a potential for therapeutic applications in chronic inflammatory conditions .

2. Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Its structural similarity to other antimicrobial agents has led to investigations into its efficacy against pathogens:

  • Some derivatives have shown promising results against Mycobacterium tuberculosis and other bacterial strains, indicating their potential use as antimicrobial agents .
  • The mechanism of action often involves the inhibition of essential biosynthetic pathways in bacteria, highlighting the importance of the pyridazine structure in enhancing antimicrobial activity .

3. Antitumor Activity

The anticancer potential of this compound is another area of active research. Several studies have reported on the cytotoxic effects of related compounds:

  • In vitro assays demonstrated that certain pyridazine derivatives significantly inhibited the proliferation of cancer cell lines, with IC50 values indicating effective cytotoxicity .
  • Molecular modeling studies suggest that these compounds may interfere with critical signaling pathways involved in tumor growth, such as the MAPK pathway .

Study on Anti-inflammatory Effects

A recent study evaluated a series of pyridazine derivatives for their anti-inflammatory properties using PBMC cultures stimulated with lipopolysaccharide (LPS). Results indicated that specific compounds not only reduced pro-inflammatory cytokine levels but also enhanced IL-10 production, showcasing their dual role as immunomodulators .

Antimicrobial Efficacy Against Tuberculosis

In another investigation focusing on tuberculosis, several pyridazine-based compounds were synthesized and tested for their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. Compounds demonstrated MIC values as low as 5 µM, indicating potent activity against this pathogen .

Data Tables

Activity Type Compound Effect IC50/MIC
Anti-inflammatoryPyridazine Derivative AInhibition of TNF-αIC50: 10 µM
Pyridazine Derivative BIncrease in IL-10IC50: 5 µM
AntimicrobialPyridazine Derivative CActivity against M. tuberculosisMIC: 5 µM
AntitumorPyridazine Derivative DCytotoxicity against cancer cell lineIC50: 15 µM

特性

IUPAC Name

3-pyridazin-4-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)2-1-6-3-4-8-9-5-6/h3-5H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLDKRRBBREHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。